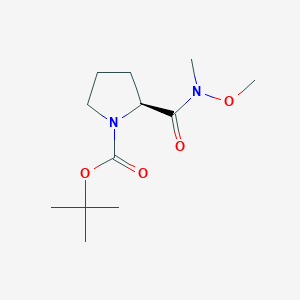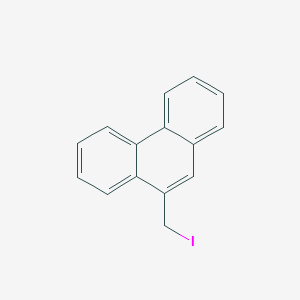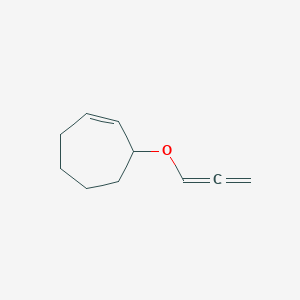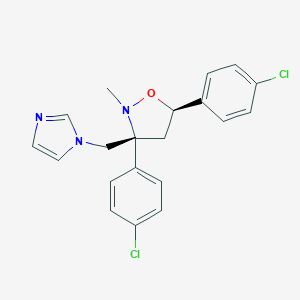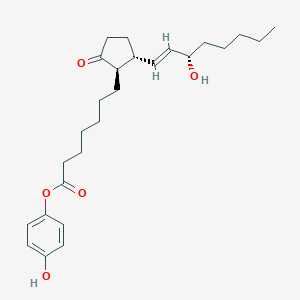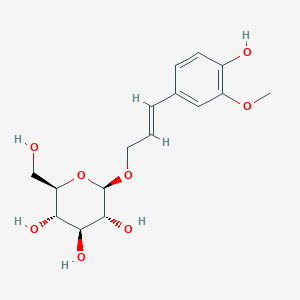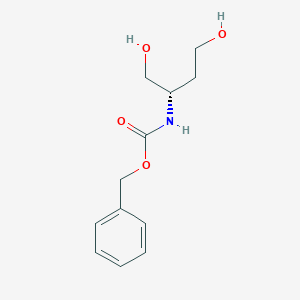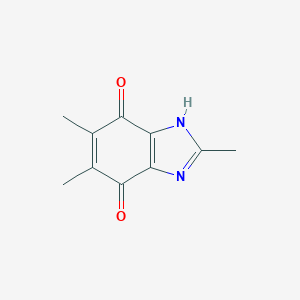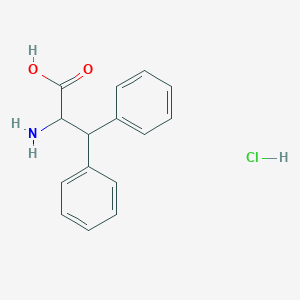
12,13-Dihydroxyicosa-5,8,10,14-tetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is a polyunsaturated fatty acid derivative. It is a member of the hydroxyeicosatetraenoic acids family, which are metabolites of arachidonic acid. These compounds play significant roles in various biological processes, including inflammation and cell signaling.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid typically involves the enzymatic oxidation of arachidonic acid. This process is catalyzed by lipoxygenases, which introduce hydroperoxy groups at specific positions on the arachidonic acid molecule. The hydroperoxy intermediates are then reduced to form the corresponding dihydroxy derivatives .
Industrial Production Methods: Industrial production of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary lipoxygenase enzymes. These microorganisms can convert arachidonic acid into the desired dihydroxy product under controlled fermentation conditions .
Chemical Reactions Analysis
Types of Reactions: 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex metabolites.
Reduction: The hydroperoxy intermediates can be reduced to form dihydroxy derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Various catalysts and solvents may be employed depending on the desired substitution reaction.
Major Products: The major products formed from these reactions include various hydroxylated and oxidized derivatives of the original compound .
Scientific Research Applications
12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of lipid oxidation and the role of lipoxygenases.
Biology: It plays a role in cell signaling pathways and is involved in the regulation of inflammatory responses.
Medicine: Research has shown its involvement in various pathological conditions, including cancer and cardiovascular diseases. It is studied for its potential therapeutic applications in these areas.
Mechanism of Action
The mechanism of action of 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid involves its interaction with specific receptors and enzymes in the body. It acts as a signaling molecule, modulating the activity of protein kinase C and other signaling pathways. This modulation affects various cellular processes, including cell proliferation, migration, and apoptosis .
Comparison with Similar Compounds
14,15-Dihydroxy-5,8,10,12-eicosatetraenoic acid: Another hydroxyeicosatetraenoic acid with similar biological activities.
5,15-Dihydroxy-6,8,11,13-eicosatetraenoic acid: Known for its role in inflammatory responses.
12-Hydroxy-5,8,10,14-eicosatetraenoic acid: A closely related compound with significant roles in inflammation and cancer.
Uniqueness: 12,13-Dihydroxy-5,8,10,14-eicosatetraenoic acid is unique due to its specific hydroxylation pattern, which confers distinct biological activities. Its role in modulating specific signaling pathways and its involvement in various diseases make it a compound of significant interest in scientific research .
Properties
CAS No. |
121979-37-1 |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5E,8Z,10Z,12R,13R,14Z)-12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-9-12-15-18(21)19(22)16-13-10-7-5-6-8-11-14-17-20(23)24/h6-8,10,12-13,15-16,18-19,21-22H,2-5,9,11,14,17H2,1H3,(H,23,24)/b8-6+,10-7-,15-12-,16-13-/t18-,19-/m1/s1 |
InChI Key |
CGXPEDOFBFGHJH-UHFFFAOYSA-N |
SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Isomeric SMILES |
CCCCC/C=C\[C@H]([C@@H](/C=C\C=C/C/C=C/CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CC(C(C=CC=CCC=CCCCC(=O)O)O)O |
Synonyms |
12,13-DETA 12,13-diHETE 12,13-dihydroxy-5,8,10,14-eicosatetraenoic acid 12,13-dihydroxyeicosa-5,8,10,14-tetraenoic acid 12,13-dihydroxyicosa-5,8,10,14-tetraenoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


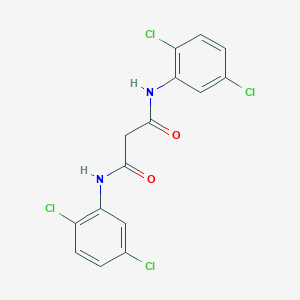

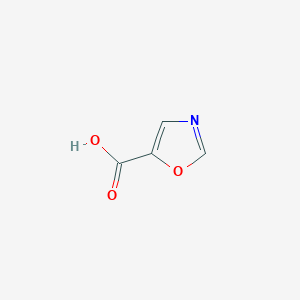
![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B58321.png)
![3-[Cyclopentyl(ethyl)amino]phenol](/img/structure/B58323.png)
